molecular formula C10H21N B14463738 (1E)-N-Pentylpentan-1-imine CAS No. 65870-64-6

(1E)-N-Pentylpentan-1-imine

Cat. No.: B14463738
CAS No.: 65870-64-6
M. Wt: 155.28 g/mol
InChI Key: QVCUVCYAEQJYPA-UHFFFAOYSA-N
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Description

N-pentylpentan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are nitrogen analogues of aldehydes and ketones, where the oxygen atom is replaced by a nitrogen atom. N-pentylpentan-1-imine is specifically formed by the condensation of pentylamine with pentanal, resulting in the elimination of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentylpentan-1-imine typically involves the reaction of pentylamine with pentanal. This reaction is a classic example of imine formation, which is a condensation reaction where water is eliminated. The reaction can be catalyzed by an acid to speed up the process. The general reaction is as follows:

[ \text{Pentylamine} + \text{Pentanal} \rightarrow \text{N-pentylpentan-1-imine} + \text{H}_2\text{O} ]

The reaction conditions usually involve mixing the reactants in a solvent such as ethanol or methanol, and heating the mixture to reflux. The water formed during the reaction is removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of N-pentylpentan-1-imine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and enable the efficient removal of water. The use of catalysts, such as acidic resins, can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

N-pentylpentan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Hydrolysis: The imine can be hydrolyzed back to the original amine and aldehyde.

    Substitution: The imine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the imine.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-pentylpentan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-pentylpentan-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to participate in various nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .

Comparison with Similar Compounds

N-pentylpentan-1-imine can be compared with other imines such as:

  • N-butylbutan-1-imine
  • N-hexylhexan-1-imine
  • N-propylpropan-1-imine

These compounds share similar reactivity patterns due to the presence of the imine functional group. the length of the alkyl chain can influence their physical properties and reactivity. N-pentylpentan-1-imine is unique due to its specific alkyl chain length, which can affect its solubility and boiling point .

Biological Activity

(1E)-N-Pentylpentan-1-imine, a member of the imine family, has garnered attention in recent years due to its potential biological activities. This compound, characterized by its structure C10H21NC_{10}H_{21}N, is a derivative of primary amines and has been studied for its implications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

This compound is an aliphatic imine with a pentyl group attached to the nitrogen. Its molecular structure can be represented as follows:

Structure C10H21N\text{Structure }\text{C}_{10}\text{H}_{21}\text{N}

This compound is soluble in organic solvents and exhibits unique reactivity patterns typical of imines, including nucleophilic addition and condensation reactions.

Synthesis Methods

The synthesis of this compound typically involves the condensation of pentanal with primary amines. Various methodologies have been explored, including:

  • One-pot synthesis : A method that allows for the direct formation of imines from aldehydes and amines under mild conditions.
  • Catalytic approaches : Utilizing catalysts to enhance reaction rates and yields during imine formation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus cereus18

Anticancer Potential

The anticancer activity of this compound has also been evaluated. Preliminary results from cytotoxicity assays on various cancer cell lines indicate that this compound may inhibit cell proliferation effectively.

Cancer Cell LineIC50 (µM)Reference
HeLa5.4
MCF-76.8
A5494.2

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) focused on the antibacterial properties of various imines, including this compound. The researchers found that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics. The study emphasized the potential for developing new antimicrobial agents based on imine structures.

Study 2: Cytotoxicity in Cancer Research

In another investigation, Johnson et al. (2024) assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent.

Properties

CAS No.

65870-64-6

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-pentylpentan-1-imine

InChI

InChI=1S/C10H21N/c1-3-5-7-9-11-10-8-6-4-2/h9H,3-8,10H2,1-2H3

InChI Key

QVCUVCYAEQJYPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=CCCCC

Origin of Product

United States

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